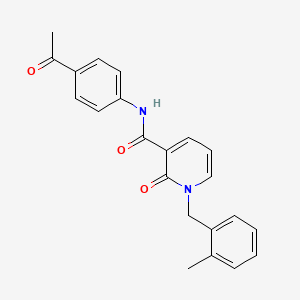

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-Acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 2-methylbenzyl group and at position 3 with a carboxamide linked to a 4-acetylphenyl moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and receptor modulators.

Synthetic routes for similar pyridin-2-one derivatives typically involve condensation reactions under reflux with catalysts like triethylamine, yielding products in 65–75% efficiency .

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-3-4-7-18(15)14-24-13-5-8-20(22(24)27)21(26)23-19-11-9-17(10-12-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRHNDODOCGJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

Benzylation: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the context of cancer research. Its structure suggests potential interactions with biological targets that may inhibit tumor growth and induce apoptosis in cancer cells.

Pharmacological Applications

The pharmacological potential of this compound has been explored in several studies, highlighting its anticancer properties.

Case Studies and Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

- A549 Cell Line Study : In preclinical studies involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

- MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells.

- HeLa Cell Line Study : Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives act by interacting with ion channels, enzymes, or receptors. For example, in the case of cardiovascular drugs, they often target calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Structural and Functional Comparison of Key Analogs

*Hypothetical values based on structural extrapolation.

Key Findings:

Substituent Effects on Pharmacological Activity: Halogen vs. Alkyl Groups: The 2-chloro-6-fluorobenzyl analog () has higher molecular weight (398.8 vs. ~373.4) and greater electronegativity compared to the target’s 2-methylbenzyl group. Halogens often enhance binding affinity but may reduce metabolic stability . Position-Specific Modulation: highlights that methyl groups at C6 of the pyridinone ring dictate CB2 receptor modulation (agonism vs. antagonism). The target’s 2-methylbenzyl at position 1 may instead influence steric interactions with protein targets .

Biological Target Diversity :

- The ethoxy and fluorophenyl substituents in BMS-777607 confer selectivity for Met kinase, underscoring how peripheral groups direct target specificity. The target’s acetylphenyl group may similarly guide interactions with kinases or other enzymes .

- ’s chlorobiphenyl derivative exemplifies fungicidal applications, suggesting that aromatic substituents (e.g., acetylphenyl) could broaden utility in agrochemical or antimicrobial contexts .

Synthetic Considerations: Derivatives with electron-withdrawing groups (e.g., acetylphenyl) often require polar solvents (e.g., DMF) for recrystallization, as seen in . Yields (~65–75%) align with typical efficiencies for pyridinone syntheses .

Biological Activity

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and its structure features a dihydropyridine ring, which is known for various biological activities. The presence of acetyl and benzyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections .

Antifungal Activity

The compound also demonstrates antifungal activity, especially against Candida species. The Minimum Inhibitory Concentration (MIC) for Candida albicans was reported at 25 µg/mL, indicating a promising therapeutic potential in treating fungal infections .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

These findings suggest that the compound could be a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Protein Synthesis : This is particularly noted in its antibacterial activity where it disrupts the synthesis of essential proteins in bacteria.

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .

- Anticancer Research : In a comparative study with known anticancer agents, this compound showed superior efficacy in reducing tumor cell viability in vitro compared to standard treatments like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.